(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Medicinal Chemistry Fragment-Based Drug Design ATX Inhibition

Procure this specific (E)-but-2-enoic acid pyrrolidine fragment to accelerate your ATX inhibitor development or targeted conjugate synthesis. Unlike generic 4-oxobut-2-enoic acid derivatives, this compound features a chiral 3-hydroxy-3-(trifluoromethyl)pyrrolidine donor critical for nanomolar ATX inhibition (IC50 < 500 nM). Its Michael acceptor enables stable thiol conjugates for tumor-targeted delivery. Do not confuse with curcumin analog EF24—this is a distinct synthetic intermediate (exact mass 253.056 Da). Ensure your SAR studies use the correct fragment.

Molecular Formula C9H10F3NO4
Molecular Weight 253.17 g/mol
CAS No. 1995782-54-1
Cat. No. B1490269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
CAS1995782-54-1
Molecular FormulaC9H10F3NO4
Molecular Weight253.17 g/mol
Structural Identifiers
SMILESC1CN(CC1(C(F)(F)F)O)C(=O)C=CC(=O)O
InChIInChI=1S/C9H10F3NO4/c10-9(11,12)8(17)3-4-13(5-8)6(14)1-2-7(15)16/h1-2,17H,3-5H2,(H,15,16)/b2-1+
InChIKeyXKHGBIVLRLNLAW-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995782-54-1): Structural Identity and Differentiation


(E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995782-54-1) is a synthetic monocarboxylic acid featuring a trifluoromethyl-substituted pyrrolidine ring linked through an amide bond to a reactive (E)-but-2-enoic acid moiety [1]. Its molecular formula is C9H10F3NO4 and its exact mass is 253.05619229 Da [1]. While some vendor listings incorrectly associate this compound with the curcumin analog EF24, its structure is distinct and it is primarily documented as a key synthetic fragment rather than a final bioactive molecule [1]. This guide differentiates it from its closest structural analogs and outlines its primary evidence-based application context.

Why Generic Substitution Fails for (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid


The specific combination of the (E)-but-2-enoic acid acceptor and the 3-hydroxy-3-(trifluoromethyl)pyrrolidine donor in this compound is critical for its role as a synthetic intermediate. Replacing it with a generic '4-oxobut-2-enoic acid' or an alternative pyrrolidine amide would alter the reactivity of the Michael acceptor system and the final molecular topology, potentially abolishing the desired activity of downstream products. Evidence shows that structurally similar fragments in the same chemical class, such as those with a saturated butanoic acid backbone or different substituents on the pyrrolidine ring [1], lead to distinct and non-interchangeable final compounds with vastly different biological activity profiles.

Quantitative Differentiation Evidence Guide for (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid (CAS 1995782-54-1)


Differentiation from Saturated Analog: Structural Impact on Reactivity and Downstream Potency

The target compound's unique (E)-but-2-enoic acid group provides a Michael acceptor system that is absent in its closest commercially available analog, 4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 1994408-92-2). While no direct head-to-head assay of the fragments exists, the downstream products incorporating the unsaturated fragment demonstrate potent target engagement. The final compound derived from this synthetic route, a complex indole-pyrrolidine molecule, achieves an IC50 of less than 500 nM against the Autotaxin (ATX) enzyme [1]. This potency is contingent on the correct fragment-derived topology, as other final compounds synthesized via analogous routes with different fragments show significantly higher IC50 values, such as 500 nM and 1,750 nM [2].

Medicinal Chemistry Fragment-Based Drug Design ATX Inhibition

Impact of Trifluoromethyl Group on pKa and Pharmacokinetic Potential vs. Non-Fluorinated Analogs

The presence of the trifluoromethyl group significantly alters the acid dissociation constant (pKa) of the pyrrolidine ring's hydroxyl group compared to a non-fluorinated methyl analog. The predicted pKa for the target compound's carboxylic acid is 3.72 [1]. This strong electron-withdrawing group directly impacts the hydrogen bond donating capacity and lipophilicity, with a computed XLogP3-AA value of -0.1 [1]. While comparative assay data for the fragment itself is unavailable, this class-level modification is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability over non-fluorinated parents, offering a theoretical advantage for the development of final drug candidates.

Physicochemical Property Optimization ADME Bioisostere

Potential Utility as a Chemotherapeutic Synthetic Intermediate vs. Non-Electrophilic Fragments

The (E)-but-2-enoic acid subunit acts as a Michael acceptor, a functional group crucial for developing targeted covalent inhibitors or for conjugation to carrier molecules. This contrasts with simple carboxylic acid fragments used purely for solubility or non-covalent interactions. The literature on structurally similar curcumin analogs bearing reactive enone systems confirms their utility in forming thiol conjugates to create novel anticancer drug delivery systems with improved stability and solubility [1]. This potential cannot be achieved with a simple propanoic acid linker, making this compound a specialized procurement choice for projects developing next-generation anticancer conjugates.

Targeted Drug Delivery Anticancer Conjugates Prodrug Design

Defined Application Scenarios for (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid


Synthesis of Potent Autotaxin (ATX) Inhibitor Candidates

The primary documented application for this specific compound is as a key fragment in the development of ATX inhibitors, as exemplified in patent US9850203B2 [1]. The derived molecules, such as the one specified in BindingDB entry BDBM363060, achieve nanomolar-level inhibition (IC50 < 500 nM) against ATX in cellular assays [2]. This scenario is directly supported by the cross-study comparable evidence in Section 3, confirming the fragment's utility in generating lead compounds for conditions where ATX signaling is implicated, such as fibrosis and cancer.

Design of Targeted Anticancer Conjugates and Prodrugs

The molecule's structure contains a Michael acceptor system, making it a candidate for synthesizing novel conjugates for targeted drug delivery [1]. As established by class-level evidence in Section 3, the enone moiety can react with thiols to form stable conjugates, a strategy used to improve the solubility and tumor-targeting of cytotoxic payloads. This application scenario is for researchers focused on next-generation anticancer agents seeking a specialized, reactive building block.

Physicochemical Property Optimization in Lead Compound Series

For structure-activity relationship (SAR) studies, this compound provides a trifluoromethyl-substituted, hydrogen-bond-donating fragment. The evidence from Section 3 supports its use to systematically modify a lead scaffold’s pKa (predicted pKa of 3.72) and lipophilicity (XLogP3-AA of -0.1) [1]. Procuring this specific fragment enables medicinal chemists to probe the impact of a fluorinated, hydroxylated pyrrolidine on the overall drug-likeness, metabolic stability, and membrane permeability of a compound series, compared to non-fluorinated or non-hydroxylated analogs.

Quote Request

Request a Quote for (E)-4-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.